molecular formula C18H18BrClN2O B1676321 Metaclazepam CAS No. 84031-17-4

Metaclazepam

Cat. No. B1676321
CAS RN: 84031-17-4
M. Wt: 393.7 g/mol
InChI Key: WABYCCJHARSRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaclazepam is a drug marketed under the brand name Talis . It is a benzodiazepine derivative and is a relatively selective anxiolytic with less sedative or muscle relaxant properties than other benzodiazepines such as diazepam or bromazepam .


Synthesis Analysis

Benzodiazepines, including Metaclazepam, can be synthesized from aminobenzophenones . The synthesis of benzodiazepines has been reported by several groups .


Molecular Structure Analysis

The IUPAC name for Metaclazepam is 7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine .


Chemical Reactions Analysis

Metaclazepam is metabolized in the liver by the process of demethylation into an active metabolite known as N-desmethylmetaclazepam . The pharmacokinetic parameters of Metaclazepam were investigated, particularly whether the drug and/or its main metabolite accumulates in the body under steady-state conditions .


Physical And Chemical Properties Analysis

The chemical formula for Metaclazepam is C18H18BrClN2O and its molar mass is 393.71 g·mol−1 .

Scientific Research Applications

Pharmacokinetics in Different Age Groups

  • Pharmacokinetic Profile Comparison : A study by Molz et al. (2004) in the "European Journal of Clinical Pharmacology" compared the pharmacokinetics of metaclazepam in older and younger volunteers. The study found no significant age-related effect on the kinetics of metaclazepam or its principal metabolite in humans, providing insights into its consistent pharmacological action across different age groups (Molz et al., 2004).

Pharmacological Characterization of Related Benzodiazepines

  • Characterization of Designer Benzodiazepines : Research by Moosmann et al. (2014) in "Drug Testing and Analysis" characterized designer benzodiazepines, including metaclazepam, using various techniques like NMR, GC-MS, and LC-MS/MS. This study contributes to the understanding of metaclazepam's chemical properties and its distinction from other benzodiazepines (Moosmann et al., 2014).

Molecular and Neurophysiological Studies

  • GABAA Receptor Physiology and Benzodiazepines : A study by Sankar (2012) in "CNS Drugs" discussed the physiology of GABAA receptors and their interaction with benzodiazepines like metaclazepam. This research provides insight into the molecular mechanisms of action of metaclazepam in neurological disorders (Sankar, 2012).

Metabolism and Drug Interaction Studies

  • Metabolic Profile and Drug Interactions : Dinis-Oliveira (2017) in "Drug Metabolism Reviews" explored the metabolic profile of oxazepam and related benzodiazepines, including metaclazepam. This study highlights the importance of understanding metaclazepam's metabolism for clinical and forensic purposes (Dinis-Oliveira, 2017).

Preclinical Studies and Animal Models

  • Effects on Brain Metabolites in Rat Models : McLoughlin et al. (2009) conducted a study published in the "Journal of Proteome Research" examining the impact of various psychotropic drugs, including metaclazepam, on rat brain metabolites. This research provides valuable insights into the neurometabolic profiles induced by metaclazepam, which can be crucial for understanding its pharmacological impacts and potential side effects (McLoughlin et al., 2009).

Environmental Impact Studies

  • Impact on Aquatic Life : Brodin et al. (2013) in "Science" investigated the effects of benzodiazepines like metaclazepam on aquatic life. They found that such drugs, even in dilute concentrations, can significantly alter the behavior and foraging patterns of fish, highlighting the broader environmental impact of metaclazepam and similar substances (Brodin et al., 2013).

Clinical Safety and Efficacy Studies

  • Clinical Trial Comparisons : McIntyre et al. (2005) in "The Lancet" compared the safety and efficacy of buccal midazolam versus rectal diazepam, a drug related to metaclazepam, for emergency treatment of seizures in children. While not directly studying metaclazepam, this research provides context for its relative effectiveness and safety profile in a clinical setting (McIntyre et al., 2005).

Molecular Regulation Studies

  • Regulation of Transporter Proteins : Doi et al. (2005) in "Brain Research. Molecular Brain Research" examined the molecular effects of the antiepileptic drug clobazam, a benzodiazepine related to metaclazepam. The study focused on the regulation of glutamate and GABA transporter proteins in epileptic rats, providing insights into how metaclazepam might interact with these critical neurotransmitters in the brain (Doi et al., 2005).

Clinical and Pharmacological Review

  • Comprehensive Drug Review : Guerreiro (2014) in "The Indian Journal of Medical Research" provided a comprehensive review of clobazam, a drug closely related to metaclazepam. This review covers the historical use, efficacy, safety, and molecular action of clobazam, offering a broader understanding of the class of drugs to which metaclazepam belongs (Guerreiro, 2014).

Safety And Hazards

The most common side effect of Metaclazepam is sedation and fatigue . Other common side effects include disinhibition, amnesia, nausea, low blood pressure, and muscle weakness . Serious side effects of Metaclazepam are rare but may include severe hypotension and fainting, and cardiac arrhythmia .

properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYCCJHARSRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905121
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaclazepam

CAS RN

84031-17-4
Record name Metaclazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84031-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaclazepam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METACLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaclazepam
Reactant of Route 2
Reactant of Route 2
Metaclazepam
Reactant of Route 3
Reactant of Route 3
Metaclazepam
Reactant of Route 4
Reactant of Route 4
Metaclazepam
Reactant of Route 5
Reactant of Route 5
Metaclazepam
Reactant of Route 6
Metaclazepam

Citations

For This Compound
310
Citations
G Laakmann, D Blaschke, H Hippius… - …, 1989 - thieme-connect.com
… Metaclazepam was slightly … of the metaclazepam group were, almost without exception, better than those of the diazepam group. A comparison of tolerance showed that metaclazepam …
Number of citations: 6 www.thieme-connect.com
F Borchers, G Achtert, HJ Hausleiter… - European journal of drug …, 1984 - Springer
… The major metabolic pathways of metaclazepam led via stepwise demethylation of the O-… metaclazepam (M 2), N-demethyl-metaclazepam (M 7) and bis-demethyl-metaclazepam (M 6). …
Number of citations: 11 link.springer.com
W Gielsdorf, KH Molz, HJ Hausleiter, G Achtert… - European journal of …, 1986 - Springer
… The aim of this study was to evaluate the pharmacokinetic profile of metaclazepam *, the 7… Metaclazepam differs from other 1.4-benzodiazepines by the methoxymethyl-group at the …
Number of citations: 6 link.springer.com
R Jochemsen, G Kato… - Drug development …, 1986 - Wiley Online Library
… relaxant) were determined for metaclazepam and two of its putative … of metaclazepam were three to four times less than those of diazepam, although the in vitro affinity of metaclazepam …
Number of citations: 5 onlinelibrary.wiley.com
E Ponciano, Z Shamsi, AF Da Fonscca… - Human …, 1998 - Wiley Online Library
… In terms of clinical efficacy, metaclazepam administered in … In addition, the nocturnal administration of metaclazepam did not … mg bedtime dose of metaclazepam is efficacious in …
Number of citations: 2 onlinelibrary.wiley.com
F Bilone, R Roncari - Current Medical Research and Opinion, 1988 - Taylor & Francis
… compare the effectiveness of metaclazepam, a recently developed … days with either 15 mg metaclazepam or 4 mg bromazepam per … Metaclazepam, however, was rated as producing a …
Number of citations: 3 www.tandfonline.com
G Laakmann, J Treusch, M Schmauss, E Schmitt… - …, 1982 - Elsevier
… derivatives diazepam and metaclazepam with that of a placebo… , whereas after diazepam or metaclazepam, only three of the … difference in GH stimulation after metaclazepam (10 and 30 …
Number of citations: 26 www.sciencedirect.com
H Oelschläger, MM Ellaithy - Archiv der Pharmazie, 1987 - Wiley Online Library
The electrochemical behaviour of the new anxiolytic drug metaclazepam (1) is studied. In buffers containing 10 % DMF, the compound is polarographically active over the entire pH …
Number of citations: 6 onlinelibrary.wiley.com
G Buschmann, UG Kühl, O Rohte - Arzneimittel-forschung, 1985 - europepmc.org
… metaclazepam nor diazepam showed an effect on neuromuscular transmission; metaclazepam … In conclusion, the results with metaclazepam did not indicate side effects limiting its …
Number of citations: 9 europepmc.org
M Ruhland - Pharmacopsychiatry, 1985 - thieme-connect.com
Methods All experiments were performed with male NMRI mice, n= 10/dose. Metac\azepam (M-Kali. chemie), diazepam (D-Bonapace), bromacepam (B-Syntana-Harke) and c\obazam (…
Number of citations: 13 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.